molecular formula C19H9ClF3N5OS B10957313 3-Chloro-2-(3-phenyl-1,2,4-oxadiazol-5-yl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

3-Chloro-2-(3-phenyl-1,2,4-oxadiazol-5-yl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B10957313
M. Wt: 447.8 g/mol
InChI Key: YZKFRPPKMRSUCH-UHFFFAOYSA-N
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Description

5-[3-CHLORO-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-3-PHENYL-1,2,4-OXADIAZOLE is a complex organic compound that features a unique combination of functional groups, including a pyrazolo[1,5-a]pyrimidine core, a thiophene ring, and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-CHLORO-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-3-PHENYL-1,2,4-OXADIAZOLE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with β-diketones under acidic or basic conditions.

    Introduction of the thiophene ring: This step involves the coupling of the pyrazolo[1,5-a]pyrimidine intermediate with a thiophene derivative, often using palladium-catalyzed cross-coupling reactions.

    Incorporation of the trifluoromethyl group: This can be done via radical trifluoromethylation, using reagents such as trifluoromethyl iodide and a radical initiator.

    Formation of the oxadiazole ring: This step involves the cyclization of a suitable precursor, such as a hydrazide, with a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-[3-CHLORO-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-3-PHENYL-1,2,4-OXADIAZOLE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Corresponding substituted derivatives.

Scientific Research Applications

5-[3-CHLORO-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-3-PHENYL-1,2,4-OXADIAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[3-CHLORO-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-3-PHENYL-1,2,4-OXADIAZOLE varies depending on its application:

    Anti-cancer: It may inhibit specific kinases or enzymes involved in cell proliferation.

    Anti-inflammatory: It could inhibit the production of pro-inflammatory cytokines or enzymes like cyclooxygenase.

    Antimicrobial: It may disrupt bacterial cell wall synthesis or inhibit essential bacterial enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 3-CHLORO-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE
  • 3-CHLORO-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-3-PHENYL-1,2,4-TRIAZOLE

Uniqueness

5-[3-CHLORO-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-3-PHENYL-1,2,4-OXADIAZOLE is unique due to the presence of both the oxadiazole and pyrazolo[1,5-a]pyrimidine moieties, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C19H9ClF3N5OS

Molecular Weight

447.8 g/mol

IUPAC Name

5-[3-chloro-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-3-phenyl-1,2,4-oxadiazole

InChI

InChI=1S/C19H9ClF3N5OS/c20-14-15(18-25-16(27-29-18)10-5-2-1-3-6-10)26-28-13(19(21,22)23)9-11(24-17(14)28)12-7-4-8-30-12/h1-9H

InChI Key

YZKFRPPKMRSUCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=NN4C(=CC(=NC4=C3Cl)C5=CC=CS5)C(F)(F)F

Origin of Product

United States

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